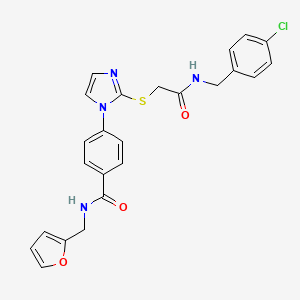

4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

Description

4-(2-((2-((4-Chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a structurally complex molecule featuring a 1H-imidazole core substituted with a thioether-linked 4-chlorobenzylaminoacetamide moiety and a benzamide group attached to a furfurylmethylamine side chain. This compound belongs to a class of imidazole derivatives known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

IUPAC Name |

4-[2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3S/c25-19-7-3-17(4-8-19)14-27-22(30)16-33-24-26-11-12-29(24)20-9-5-18(6-10-20)23(31)28-15-21-2-1-13-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNKGAMZSFUDQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in cancer treatment and antimicrobial effects. This article synthesizes available research findings on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features several functional groups that may contribute to its biological activity:

- Imidazole ring: Known for its role in drug design and interaction with biological targets.

- Furan moiety: Often associated with various pharmacological properties.

- Chlorobenzyl group: Enhances lipophilicity, potentially improving cell membrane permeability.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. For instance, chloropyramine analogs have shown promising results against breast cancer cell lines by inhibiting FAK signaling pathways, suggesting that modifications to the imidazole scaffold could enhance antitumor potency .

Table 1: Summary of Antitumor Activities of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Chloropyramine | MDA-MB-231 | >100 | FAK signaling inhibition |

| Compound 5c | MDA-MB-231 | <10 | Improved binding to FAK-FAT domain |

Antimicrobial Activity

The imidazole derivatives have been studied for their antimicrobial properties. For example, certain oximes and their esters showed effective anti-Candida activity, indicating that modifications in the imidazole ring can lead to enhanced antifungal properties . The compound's structure suggests potential activity against both bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Oxime 4a | C. albicans | >1.6325 | Antifungal |

| Compound X | S. epidermidis | <10 | Antibacterial |

Anti-inflammatory Potential

The compound's ability to inhibit COX enzymes is noteworthy. A related compound demonstrated significant COX-2 inhibition with an IC50 value of 0.41 µM, suggesting that the target compound may also possess anti-inflammatory properties . Such activity could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to the target compound:

- Antitumor Studies: A study focused on chloropyramine analogs reported their efficacy in reducing tumor burden in mouse models when combined with standard chemotherapeutics like doxorubicin .

- Antimicrobial Studies: Research on thiazole-bearing compounds highlighted their potential as antitumor agents and their ability to selectively inhibit cancer cell lines .

- Mechanistic Insights: Molecular docking studies have been conducted to elucidate the binding interactions of these compounds with target proteins involved in cancer progression and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison with key analogs from the literature:

Structural Analogues with Imidazole/Imidazolidinone Cores

- Compound 5b (N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl)benzamide): Structural Similarities: Shares a 4-chlorophenylacetamide group and a sulfur-containing imidazolidinone core. Biological Activity: Exhibits antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa (MIC = 25 mg/mL) and antifungal activity against Candida albicans .

Thioether-Linked Imidazole Derivatives

- Compound 9 (2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide): Structural Similarities: Contains a thioether-linked imidazole and aromatic substituents (fluorophenyl, methoxyphenyl). Key Differences: The thiazole ring in Compound 9 may confer distinct electronic properties compared to the benzamide-furan system in the target compound. No direct biological data are reported for Compound 9, but its synthesis pathway (using potassium carbonate as a base) aligns with methods for sulfur-containing imidazoles .

Antimicrobial Thiazolidinone Derivatives

- Compound 7 (N-(2-(5-(4-nitrobenzylidene)-2-(4-chlorophenyl)-4-oxothiazolidin-3-ylamino)-2-oxoethyl)benzamide): Structural Similarities: Features a 4-chlorophenyl group and a benzamide substituent. Biological Activity: Shows potent antimicrobial activity (pMICam = 1.86 µM/mL) against bacterial and fungal strains. QSAR studies highlight the role of topological parameters (Kier’s α shape index) and electronic properties (HOMO energy) in modulating activity . Key Differences: The thiazolidinone core in Compound 7 differs from the imidazole-thioether scaffold, likely altering binding affinity to microbial targets.

Benzimidazole and Triazole Derivatives

- Compound 1171943-84-2 (2-[2-(4-chlorophenoxy)ethylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole hydrochloride): Structural Similarities: Incorporates a chlorophenoxy group and sulfur-containing benzimidazole.

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the imidazole-thioether core in this compound?

The imidazole-thioether motif is synthesized via nucleophilic substitution between a thiol-containing imidazole intermediate and a halogenated acetamide derivative. For example, Method D () involves reacting 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base. Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature : Reactions typically proceed at 60–80°C under reflux to ensure complete substitution.

- Purification : Recrystallization with methanol or ethanol is common ().

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from conformational flexibility in the thioether linker?

The thioether group (-S-) introduces rotational freedom, leading to variable NMR signals. Strategies include:

- Low-temperature NMR : Reduces conformational exchange, sharpening split peaks (e.g., -CH₂-S- protons) .

- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and correlate with experimental chemical shifts .

- X-ray crystallography : Resolves ambiguity by providing definitive bond angles and spatial arrangements ().

Basic: What characterization techniques are essential for confirming the structure of this benzamide derivative?

- IR spectroscopy : Confirmamide I (C=O stretch, ~1650–1700 cm⁻¹) and thioether (C-S stretch, ~600–700 cm⁻¹) ().

- NMR (¹H/¹³C) : Key signals include:

- Imidazole C-H protons (~7.0–8.5 ppm, aromatic region).

- Furan methylene (-CH₂-N-) at ~4.5–5.0 ppm ().

- Mass spectrometry (ESI-MS) : Validate molecular ion peaks and fragmentation patterns ().

Advanced: How can researchers optimize reaction yields when introducing the 4-chlorobenzyl moiety?

The 4-chlorobenzyl group is sensitive to steric hindrance and electronic effects. Optimization strategies:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency ().

- Protection/deprotection : Temporarily protect reactive sites (e.g., amine groups) with Boc or Fmoc groups to prevent side reactions ().

- Reaction monitoring : TLC or HPLC tracks intermediate formation, enabling timely quenching to avoid overalkylation ().

Basic: What biological assays are suitable for evaluating the anti-inflammatory potential of this compound?

- COX-1/COX-2 inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric kits (e.g., Cayman Chemical) to assess selectivity ().

- In vitro cell models : Use RAW 264.7 macrophages to quantify TNF-α or IL-6 suppression via ELISA .

- Docking studies : Compare binding poses with known COX inhibitors (e.g., celecoxib) using AutoDock Vina ().

Advanced: How can thermal analysis (TGA/DTA) inform stability profiles during formulation development?

- TGA : Identifies decomposition onset temperatures (e.g., >200°C indicates suitability for solid dosage forms) ().

- DTA : Detects polymorphic transitions or melting points, critical for ensuring batch consistency.

- Hybrid techniques : Couple with mass spectrometry (TGA-MS) to correlate mass loss with volatile byproduct formation ().

Basic: What solvent systems are recommended for recrystallizing this compound without degrading the furan ring?

- Methanol/water mixtures : Provide moderate polarity, avoiding harsh conditions that might hydrolyze the furan ().

- Ethyl acetate/hexane : Suitable for non-polar impurities, with slow evaporation to prevent amorphous solid formation.

- Avoid DMSO : High boiling point and strong solvation may trap solvent molecules ().

Advanced: How can researchers address low reproducibility in biological activity across synthetic batches?

- Purity assessment : Use HPLC-DAD to quantify impurities (>98% purity required for reliable bioassays) ().

- Chirality checks : Ensure no racemization at stereocenters via chiral HPLC or polarimetry ().

- Aggregation studies : Dynamic Light Scattering (DLS) detects nano-aggregates that may falsely modulate activity ().

Basic: What are the critical parameters for scaling up the synthesis from milligram to gram scale?

- Exotherm management : Use jacketed reactors with controlled cooling to prevent runaway reactions during thioether formation.

- Solvent volume ratio : Maintain ≤1:10 solute:solvent ratio to ensure efficient mixing ().

- Workflow integration : Implement flow chemistry for continuous processing of unstable intermediates ().

Advanced: How can computational tools predict metabolic liabilities in the furan-methylbenzamide moiety?

- CYP450 metabolism prediction : Software like Schrödinger’s ADMET Predictor identifies potential oxidation sites (e.g., furan ring).

- In silico toxicity screening : Derek Nexus flags furan derivatives for hepatotoxicity risk due to reactive metabolite formation.

- Metabolite ID : LC-HRMS/MS maps phase I/II metabolites in microsomal incubations ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.